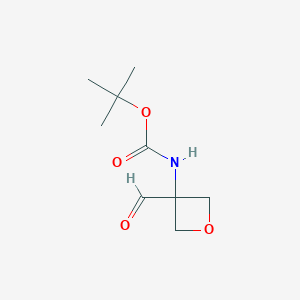

tert-Butyl (3-formyloxetan-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-formyloxetan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-8(2,3)14-7(12)10-9(4-11)5-13-6-9/h4H,5-6H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKZIVBMLICOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885669-84-1 | |

| Record name | tert-butyl N-(3-formyloxetan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 3 Formyloxetan 3 Yl Carbamate and Analogous Oxetane Carbamates

Established Approaches to Substituted Oxetane (B1205548) Ring Systems

The formation of the oxetane ring, a four-membered cyclic ether, is a cornerstone of this synthetic challenge. The inherent ring strain of this heterocyclic system necessitates carefully chosen synthetic routes to achieve favorable reaction kinetics and yields.

Intramolecular Cyclization Strategies for Oxetane Formation

Intramolecular cyclization, particularly through the Williamson ether synthesis, remains a prevalent and effective method for constructing the oxetane core. acs.orgacs.org This approach typically involves a 1,3-halohydrin or a related substrate with a leaving group positioned three carbons away from a hydroxyl group.

The efficiency of the intramolecular Williamson etherification is heavily dependent on the nature of the leaving group and the base used to generate the alkoxide anion. acs.org Strong bases, such as sodium hydride (NaH), are often employed to ensure complete deprotonation of the alcohol, thereby forming a potent nucleophile. The choice of leaving group is also critical; highly effective leaving groups like tosylates (OTs) and mesylates (OMs) are frequently utilized to facilitate the nucleophilic attack that closes the ring. The kinetics of this 4-exo-tet cyclization are generally slower than those for forming five- or six-membered rings, making the selection of a good leaving group paramount for successful synthesis. acs.org

Intermolecular Coupling Reactions Yielding Functionalized Oxetanes

While intramolecular cyclization is common, intermolecular strategies also offer viable pathways to functionalized oxetanes. These methods often involve the reaction of an epoxide with a suitable nucleophile that introduces the necessary functionality for subsequent cyclization or direct formation of a more complex oxetane structure.

Synthesis of 3,3-Disubstituted Oxetane Scaffolds for Enhanced Stability and Tractability

The synthesis of 3,3-disubstituted oxetanes is of particular interest as the substitution at the 3-position can enhance the metabolic stability of the molecule and provide a handle for further functionalization. A key precursor for many 3-substituted oxetanes is oxetan-3-one. This can be synthesized through a multi-step process often involving an intramolecular cyclization to form the initial oxetane ring, followed by oxidation to the ketone. acs.org The resulting oxetan-3-one can then undergo a variety of reactions, including the Strecker synthesis to introduce an amino and a cyano group at the 3-position, which can be further elaborated to form compounds like the target molecule.

Introduction of the Carbamate (B1207046) Moiety

The introduction of the tert-butyl carbamate (Boc) group is a crucial step in the synthesis of the target compound and its analogs. This protecting group is widely used for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Methods for tert-Butyl Carbamate Formation on Amine Precursors

The most common method for the introduction of a Boc group is the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The base, often triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), serves to neutralize the acidic byproduct of the reaction.

An alternative route to carbamates involves a Curtius rearrangement of a carboxylic acid. In a patented synthesis of an analogous compound, 3-(bromomethyl)oxetane-3-carboxylic acid is treated with diphenylphosphoryl azide (B81097) (DPPA) and a base like triethylamine. google.com This in situ forms an acyl azide which rearranges to an isocyanate. The isocyanate is then trapped with an alcohol, such as tert-butanol, to yield the corresponding tert-butyl carbamate. google.com This method is particularly useful when the starting material is a carboxylic acid.

The following table outlines the synthesis of a key intermediate, tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate, which is an analog of the target compound and showcases the application of the Curtius rearrangement.

| Starting Material | Reagents | Product | Yield | Reference |

| 3-(bromomethyl)oxetane-3-carboxylic acid | 1. Diphenylphosphoryl azide (DPPA), Triethylamine (TEA) 2. tert-Butanol | tert-Butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate | Not specified | google.com |

| 3-(bromomethyl)oxetane-3-carboxylic acid | 1. Diphenylphosphoryl azide (DPPA), Triethylamine (TEA) 2. t-Amyl alcohol | 1,1-dimethylpropyl N-[3-(bromomethyl)oxetan-3-yl]carbamate | Not specified | google.com |

This intermediate can then be further functionalized. For example, amination of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate with ammonia (B1221849) can yield tert-butyl (3-(aminomethyl)oxetan-3-yl)carbamate. google.com Subsequent oxidation of the aminomethyl group would be a plausible route to the desired 3-formyl derivative, although specific conditions for this transformation in the presence of the oxetane and carbamate functionalities would need to be carefully optimized.

Strategic Placement of the Boc Group in Oxetane Synthesis

One prevalent method involves the use of a 1,3-diol precursor bearing the protected amine. The oxetane ring is then formed via an intramolecular Williamson ether synthesis. This requires the selective activation of one hydroxyl group (e.g., through tosylation or mesylation) followed by cyclization induced by a base. The Boc group is generally stable under these conditions, making it an ideal choice for protecting the amine functionality.

The timing of the Boc group introduction is crucial. If introduced too late in the synthesis, side reactions may occur on the unprotected amine during the oxetane ring formation. Conversely, introducing it too early might interfere with other desired transformations. Therefore, the strategic placement of the Boc group is a key element in the design of a successful synthesis of 3-amino-oxetane derivatives.

Elaboration of the Formyl Functional Group

Synthetic Routes to Aldehyde Moieties on Oxetane Frameworks

The introduction of a formyl (aldehyde) group onto an oxetane framework can be achieved through several synthetic methodologies. A common approach is the oxidation of a primary alcohol attached to the oxetane ring. This precursor alcohol can be introduced through various means, including the ring-opening of an epoxide with a suitable carbon nucleophile or by building the oxetane ring from a precursor that already contains a protected hydroxymethyl group.

Common oxidation reagents for the conversion of primary alcohols to aldehydes include Swern oxidation, Dess-Martin periodinane (DMP), and pyridinium (B92312) chlorochromate (PCC). The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the strained oxetane ring.

Another potential route involves the reduction of a corresponding ester or nitrile group. For instance, the reduction of a methyl or ethyl ester at the 3-position of the oxetane ring using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can yield the desired aldehyde.

Compatibility of Formyl Group Introduction with Oxetane and Carbamate Functionalities

The introduction of a formyl group must be compatible with both the oxetane ring and the Boc-carbamate functionality. The oxetane ring is susceptible to ring-opening under strongly acidic or basic conditions. Therefore, oxidation or reduction methods that proceed under neutral or mildly acidic/basic conditions are preferred. Reagents like DMP and PCC are often favored as they operate under relatively mild conditions.

The Boc-carbamate group is generally stable to most oxidizing agents used for the conversion of alcohols to aldehydes. However, it is sensitive to strong acids. Therefore, reaction conditions that generate significant amounts of acid should be avoided, or a non-acidic workup should be employed.

The table below summarizes the compatibility of common methods for aldehyde synthesis with the oxetane and Boc-carbamate groups.

| Synthetic Method | Reagent(s) | Compatibility with Oxetane Ring | Compatibility with Boc-Carbamate |

| Oxidation of Primary Alcohol | Swern (oxalyl chloride, DMSO, Et3N) | Good | Good |

| Oxidation of Primary Alcohol | Dess-Martin Periodinane (DMP) | Good | Good |

| Oxidation of Primary Alcohol | Pyridinium Chlorochromate (PCC) | Good | Good |

| Reduction of Ester | DIBAL-H | Good (at low temperature) | Good |

Specific Synthetic Pathways to tert-Butyl (3-formyloxetan-3-yl)carbamate

Multi-Step Conversions from Readily Available Precursors

A plausible multi-step synthesis of this compound can be envisioned starting from a readily available precursor such as 3-(hydroxymethyl)oxetan-3-amine. The synthesis would involve the protection of the amine group followed by the oxidation of the primary alcohol.

A proposed synthetic scheme is outlined below:

| Step | Reactant | Reagent(s) | Product |

| 1 | 3-(Hydroxymethyl)oxetan-3-amine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate |

| 2 | tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate | Dess-Martin Periodinane (DMP) | This compound |

In the first step, the primary amine is protected with a Boc group using di-tert-butyl dicarbonate in the presence of a mild base like triethylamine. This reaction is typically high-yielding and chemoselective for the amine. The resulting intermediate, tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate, contains the necessary alcohol functionality for the subsequent oxidation.

The second step involves the oxidation of the primary alcohol to the aldehyde. Dess-Martin periodinane is a suitable reagent for this transformation as it is known for its mild reaction conditions and high efficiency in oxidizing primary alcohols to aldehydes without over-oxidation.

Potential for Cascade and One-Pot Reactions

While a multi-step synthesis is feasible, there is potential for the development of more efficient cascade or one-pot reactions for the synthesis of this compound. mdpi.com A hypothetical one-pot reaction could involve the in-situ formation of the Boc-protected amine followed by an intramolecular cyclization to form the oxetane ring and a subsequent oxidation.

For instance, a precursor containing an amino group, a diol, and a protected aldehyde could potentially undergo a series of reactions in a single pot. However, the development of such a process would require careful optimization of reaction conditions to ensure the compatibility of all reagents and intermediates.

A conceptual cascade reaction could be initiated from a precursor like 2-(aminomethyl)-2-(hydroxymethyl)propane-1,3-diol.

| Step | Transformation | Potential Reagents |

| 1 | Selective Boc-protection of the amine | Boc₂O |

| 2 | Intramolecular cyclization to form the oxetane ring | TsCl, base |

| 3 | Oxidation of the remaining primary alcohol | DMP |

This hypothetical cascade would streamline the synthesis by reducing the number of workup and purification steps, leading to a more atom- and step-economical process. mdpi.com

Exploration of Related Synthetic Strategies from Literature for this compound and Analogous Oxetane Carbamates

The synthesis of this compound, a specialized oxetane derivative, is not extensively detailed in publicly available literature. However, a comprehensive examination of synthetic methodologies for analogous 3,3-disubstituted oxetane carbamates and related transformations allows for the construction of a plausible and scientifically sound synthetic pathway. This section will explore relevant synthetic strategies, focusing on the preparation of key precursors and the crucial oxidation step to yield the target aldehyde.

A logical retrosynthetic analysis of this compound suggests that the formyl group can be installed via the oxidation of a primary alcohol. This leads to the key precursor, tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate. The synthesis of this precursor and its subsequent oxidation represent the core challenges in accessing the target compound.

Synthesis of the Precursor: tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate

The construction of the 3-(Boc-amino)-3-(hydroxymethyl)oxetane core can be approached through several literature-precedented routes for 3,3-disubstituted oxetanes. One common strategy involves the cyclization of a suitably functionalized 1,3-diol derivative.

A multi-step synthesis starting from a commercially available material like 1,3-dichloro-2-(chloromethyl)-2-propanol can be envisioned. The key steps would involve the formation of the oxetane ring, followed by the introduction of the amino and hydroxymethyl functionalities. A patent for the preparation of related N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates outlines a synthetic sequence starting from [3-(bromomethyl)oxetan-3-yl]methanol. This intermediate can be oxidized to the corresponding carboxylic acid, which is then converted to a carbamate. While this specific patent focuses on a different substitution pattern, it highlights a viable route to 3,3-disubstituted oxetane carbamates.

A more direct approach to the immediate precursor, tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate, would likely involve the synthesis of 3-amino-3-(hydroxymethyl)oxetane followed by Boc protection. The synthesis of 3,3-disubstituted oxetanes bearing hydroxy, amino, and carboxylic acid residues has been reported, providing a foundation for accessing such intermediates.

Oxidation of tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate

The final and critical step in the proposed synthesis of this compound is the selective oxidation of the primary alcohol in the precursor, tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate. The presence of the Boc-protected amine and the potentially sensitive oxetane ring necessitates the use of mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or cleavage of the protecting group. Several well-established methods for the oxidation of N-protected β-amino alcohols to α-amino aldehydes are applicable in this context.

Table 1: Comparison of Mild Oxidation Methods for N-Protected Amino Alcohols

| Oxidation Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Advantages | Potential Considerations |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room Temperature | Mild conditions, high yields, commercially available reagent. nih.gov | Production of iodinane byproduct. nih.gov |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (TEA) | Dichloromethane (DCM) | -78 to Room Temperature | High yields, wide functional group tolerance. google.com | Requires low temperatures, formation of odorous dimethyl sulfide. google.com |

| Manganese Dioxide Oxidation | Activated Manganese(IV) Oxide (MnO₂) | Chloroform, Dichloromethane (DCM) | Room Temperature | Mild, commercially available reagent, avoids over-oxidation. nih.govresearchgate.net | Reaction times can be long, requires activated MnO₂. nih.gov |

| TEMPO-mediated Oxidation | TEMPO, Co-oxidant (e.g., NaOCl, NCS) | Dichloromethane/Water | 0 to Room Temperature | Catalytic, mild conditions. | May require careful control of pH and stoichiometry. |

The Dess-Martin oxidation is a particularly attractive option due to its operational simplicity and mild reaction conditions at room temperature. nih.gov It is known to be effective for the oxidation of primary alcohols to aldehydes in the presence of various functional groups, including N-Boc protected amines. nih.gov

The Swern oxidation is another powerful and widely used method. google.com Its low reaction temperature helps to minimize side reactions, and it is generally compatible with a broad range of functional groups. google.com However, the requirement for cryogenic conditions and the generation of volatile, malodorous byproducts can be practical drawbacks. google.com

Oxidation with activated manganese(IV) oxide offers a simple procedure at room temperature and is known for its selectivity in oxidizing allylic and benzylic alcohols, as well as its utility for the mild oxidation of β-amino alcohols to α-amino aldehydes without over-oxidation. nih.govresearchgate.net

Table 2: Hypothetical Reaction Scheme for the Synthesis of this compound

| Step | Reactant | Reagent(s) and Conditions | Product |

| 1 | 3-Amino-3-(hydroxymethyl)oxetane | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM), 0 °C to rt | tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate |

| 2 | tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate | Dess-Martin Periodinane (DMP), Dichloromethane (DCM), Room Temperature | This compound |

This proposed two-step sequence, starting from the hypothetical 3-amino-3-(hydroxymethyl)oxetane, represents a viable and literature-supported strategy for the synthesis of this compound. The choice of oxidation method in the final step would depend on factors such as scale, available equipment, and desired purity profile. Each of the discussed mild oxidation methods presents a credible option for achieving the desired transformation while preserving the integrity of the oxetane ring and the Boc protecting group.

Reactivity and Mechanistic Investigations of Tert Butyl 3 Formyloxetan 3 Yl Carbamate Transformations

Oxetane (B1205548) Ring-Opening Reactions

The high ring strain of the oxetane ring, estimated to be around 25.5 kcal/mol, is a primary driving force for its ring-opening reactions. beilstein-journals.org This inherent strain, coupled with the polarization of the C-O bonds, renders the ring susceptible to cleavage by a variety of reagents. beilstein-journals.org

Nucleophilic Attack and Ring Strain Relief in Oxetane Cleavage

The carbon atoms of the oxetane ring are electrophilic and can be attacked by nucleophiles, leading to ring-opening. This process is highly favorable as it relieves the significant angle strain of the four-membered ring. youtube.com The mechanism of nucleophilic attack is typically considered to be of the SN2 type, where the nucleophile attacks one of the methylene (B1212753) carbons of the oxetane, and the C-O bond is cleaved. In the case of tert-butyl (3-formyloxetan-3-yl)carbamate, the substitution pattern at the C3 position sterically hinders a direct attack at this carbon. Therefore, nucleophilic attack is expected to occur at the less substituted C2 or C4 positions. The regioselectivity of this attack can be influenced by the reaction conditions and the nature of the nucleophile.

Acid-Catalyzed and Base-Mediated Ring Opening Mechanisms

Acid-Catalyzed Ring Opening:

Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This activation significantly enhances the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles. The ring-opening of epoxides, which are structurally similar to oxetanes, has been shown to be dependent on the hydronium ion activity in acidic media. nih.gov A similar dependency is expected for oxetanes. The mechanism can proceed through either an SN1 or SN2 pathway, depending on the stability of the resulting carbocation. For this compound, the formation of a tertiary carbocation at the C3 position upon ring opening is not possible due to the presence of the formyl and carbamate (B1207046) groups. Therefore, the reaction is more likely to proceed via an SN2-like attack of a nucleophile on the protonated oxetane.

Base-Mediated Ring Opening:

Strongly basic conditions can also promote the ring-opening of oxetanes, although this is generally less common than acid-catalyzed cleavage. A strong base can deprotonate a carbon adjacent to the oxetane ring if it is sufficiently acidic, initiating an elimination-type ring-opening. However, in the case of this compound, there are no acidic protons on the ring itself. Alternatively, a strong nucleophile under basic or neutral conditions can directly attack the ring, as described in section 3.1.1.

Rearrangement and Ring Expansion Pathways Initiated by Oxetane Reactivity

The opening of the oxetane ring can lead to intermediates that undergo subsequent rearrangements or ring expansions. For instance, Lewis acid activation of N-acyl-3-aminooxetanes can trigger ring-opening by the acyl oxygen, leading to the formation of oxazolines. beilstein-journals.org While this compound itself is not an N-acyl oxetane, the principle of intramolecular reactions following ring-opening is relevant. Upon ring-opening of the subject compound, the resulting intermediate could potentially undergo rearrangements, although specific pathways for this molecule are not extensively documented. Kinetic and computational studies on related systems support the formation of an oxetane carbocation as a potential intermediate in some ring-opening reactions, which could then be susceptible to rearrangement. nih.govresearchgate.net

Reactions at the Formyl Group

The aldehyde, or formyl, group in this compound is a site of significant electrophilicity and is prone to a variety of chemical transformations.

Nucleophilic Additions to the Aldehyde Moiety

The carbon atom of the formyl group is sp2-hybridized and electrophilic, making it a prime target for nucleophilic attack. A wide range of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

A notable example of this reactivity is the reductive amination of this compound. In a documented synthesis, this compound reacts with an amine in the presence of a reducing agent, sodium triacetoxyborohydride, to form a new carbon-nitrogen bond. google.com This reaction proceeds through the initial formation of an iminium ion intermediate via nucleophilic addition of the amine to the aldehyde, followed by reduction.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Amine, Sodium triacetoxyborohydride | Secondary amine | Reductive Amination |

| This compound | Grignard Reagent (e.g., RMgX) | Secondary alcohol | Nucleophilic Addition |

| This compound | Organolithium Reagent (e.g., RLi) | Secondary alcohol | Nucleophilic Addition |

| This compound | Cyanide (e.g., HCN) | Cyanohydrin | Nucleophilic Addition |

| This compound | Ylide (e.g., Ph3P=CHR) | Alkene | Wittig Reaction |

Redox Transformations of the Formyl Group

The formyl group can undergo both oxidation and reduction reactions.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) in the Tollens' test. The choice of oxidant would need to be carefully considered to avoid unwanted side reactions, such as the opening of the oxetane ring.

Reduction: The formyl group is readily reduced to a primary alcohol. This can be achieved using various reducing agents. The synthesis of this compound itself involves the oxidation of the corresponding primary alcohol, tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate, using Dess-Martin periodinane. google.com The reverse reaction, the reduction of the aldehyde, can be accomplished with hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

| Transformation | Reagent | Product Functional Group |

| Oxidation | KMnO4, H2CrO4, Ag2O | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol |

Condensation and Derivatization Reactions of the Aldehyde

The aldehyde functional group in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation. However, its reactivity is influenced by the sterically demanding quaternary center at the C3 position of the oxetane ring. Standard condensation and derivatization reactions must be conducted under conditions that preserve the integrity of both the oxetane ring and the Boc-carbamate.

Typical derivatizations include the formation of imines, oximes, and hydrazones through condensation with primary amines, hydroxylamine, and hydrazine, respectively. These reactions are generally performed under mild acidic or neutral conditions, which are compatible with the other functional groups.

More complex transformations, such as olefination and aldol-type reactions, are also feasible. The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with active methylene compounds. rsc.org Given the potential for steric hindrance, forcing conditions might be required, which could compromise the stability of the oxetane ring. However, catalyst-free approaches in aqueous media have been shown to be effective even for sterically hindered aldehydes and may offer a viable strategy. rsc.org

The table below summarizes potential transformations of the aldehyde group, highlighting reaction types and typical conditions compatible with the substrate's other functionalities.

| Reaction Type | Reagent(s) | Typical Conditions | Product Functional Group |

| Reductive Amination | Amine, NaBH(OAc)₃ | Mildly acidic (AcOH), CH₂Cl₂ | Secondary/Tertiary Amine |

| Wittig Reaction | Phosphonium ylide | Anhydrous THF or ether | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate ester, Base (e.g., NaH) | Anhydrous THF | α,β-Unsaturated Ester |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Mild base (e.g., piperidine) or catalyst-free in H₂O | α,β-Unsaturated Nitrile/Ester |

| Imine Formation | Primary Amine | Neutral or mildly acidic, often with dehydration | Imine |

| Oxime Formation | Hydroxylamine (NH₂OH) | Buffered solution (e.g., NaOAc) | Oxime |

This table presents plausible reactions based on the general reactivity of aldehydes. Specific experimental validation for this compound is required.

Transformations Involving the Carbamate Group

The tert-butyl carbamate (Boc) group primarily serves as a protecting group for the amine. Its transformations are central to revealing the nucleophilic amine for further functionalization. The stability and selective removal of the Boc group are critical considerations in any synthetic sequence involving this molecule.

The Boc group is notoriously labile under acidic conditions, which provides a straightforward method for its removal. rsc.org However, the presence of the acid-sensitive oxetane ring necessitates a careful selection of deprotection reagents and conditions to avoid undesired ring-opening. nih.govacs.org While 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns, concentrated or strong acids can still promote decomposition. nih.govutexas.edu

Trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂) is a standard reagent for Boc deprotection. Studies on related oxetane-containing molecules have shown that Boc removal with TFA can proceed without degradation of the oxetane ring, suggesting this is a viable, albeit potentially harsh, method. rsc.orgresearchgate.net Alternative acidic conditions, such as ethereal hydrogen chloride (HCl), may also be employed.

To mitigate the risk of oxetane ring-opening, milder or non-acidic deprotection methods could be explored, although these are less common for the robust Boc group. The choice of deprotection strategy must balance the need for complete removal of the Boc group with the preservation of the oxetane moiety.

| Reagent/Method | Typical Conditions | Compatibility & Considerations |

| Trifluoroacetic Acid (TFA) | 10-50% TFA in CH₂Cl₂, 0°C to rt | Effective, but risk of oxetane ring-opening. Optimization of concentration and temperature is crucial. rsc.orgchemrxiv.org |

| Hydrogen Chloride (HCl) | 4M HCl in 1,4-dioxane (B91453) or ethyl acetate | Common and effective. Similar risk of oxetane degradation as TFA. utexas.edu |

| Lewis Acids (e.g., BF₃·OEt₂) | Catalytic amount in aprotic solvent | Can catalyze both Boc deprotection and oxetane ring-opening; selectivity may be poor. acs.org |

| Thermal | High temperature (e.g., >150°C) | Generally not selective; may cause decomposition of the entire molecule. |

This table outlines common Boc deprotection methods and their applicability, noting the critical need for chemoselectivity in the context of the target molecule.

Before deprotection, the Boc-protected nitrogen is largely unreactive. Its primary electronic influence is to withdraw electron density from the C3 position of the oxetane. The N-H bond of the carbamate can participate in hydrogen bonding, which may influence the molecule's conformation and the reactivity of adjacent groups. nih.govresearchgate.net

Upon removal of the Boc group, the liberated primary amine becomes a potent nucleophile and a site for a wide array of chemical modifications. The resulting 3-amino-3-formyloxetane is a versatile building block. Key reactions of the primary amine include:

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue. Reductive amination provides a more controlled method for mono-alkylation.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the introduction of diverse substituents, enabling the synthesis of a broad range of complex molecules derived from the core oxetane scaffold.

Chemoselectivity and Regioselectivity in Multifunctional Transformations

The presence of three distinct functional groups—oxetane, formyl, and Boc-carbamate—within the same molecule makes chemoselectivity a paramount concern. The ability to selectively modify one group while leaving the others intact is essential for controlled synthesis. This requires a deep understanding of the relative reactivity of each group under different reaction conditions.

Orthogonal protection strategy is a concept where specific protecting groups can be removed under distinct conditions without affecting others. wikipedia.orgnih.govthieme-connect.de This principle can be extended to the selective reaction of the functional groups in this compound.

Reacting the Aldehyde: The formyl group can be selectively targeted under neutral or basic conditions. For example, Wittig olefination or Knoevenagel condensations performed under basic conditions are unlikely to affect the acid-labile Boc group or the relatively base-stable oxetane ring. chemrxiv.orgyoutube.com Reductive amination under mildly acidic conditions (e.g., using NaBH(OAc)₃) is also typically chemoselective.

Deprotecting the Carbamate: The Boc group is selectively cleaved under acidic conditions. As discussed, careful selection of the acid (e.g., TFA) and reaction conditions is necessary to minimize concomitant cleavage of the 3,3-disubstituted oxetane ring. rsc.orgnih.gov The aldehyde may need to be protected as an acetal (B89532) if it is sensitive to the chosen acidic conditions, although aldehydes are generally stable to TFA.

Reacting the Oxetane: The oxetane ring is the most robust of the three functional groups and is generally stable to the conditions used to modify the aldehyde or deprotect the carbamate. chemrxiv.orgrsc.org Ring-opening reactions typically require strong Lewis or Brønsted acids and a suitable nucleophile, conditions that would certainly cleave the Boc group and likely affect the aldehyde. acs.orgacs.org Therefore, modifications involving the oxetane ring would likely be performed on a derivative where the other positions have been appropriately functionalized or protected.

The following table provides a summary of orthogonal reaction conditions.

| Target Group | Reaction Conditions | Effect on Other Groups |

| Formyl | Mildly basic, neutral, or mildly acidic (e.g., reductive amination) | Boc-carbamate and Oxetane are stable. |

| Carbamate | Strongly acidic (e.g., TFA/CH₂Cl₂) | Oxetane is generally stable but at risk; Aldehyde is generally stable. |

| Oxetane | Strong Lewis/Brønsted acid + Nucleophile | Boc-carbamate will be cleaved; Aldehyde will likely react or require protection. |

The basis for selective functionalization lies in the distinct mechanistic pathways available to each functional group.

Aldehyde Reactions: These transformations proceed via nucleophilic addition to the electrophilic carbonyl carbon. Under basic conditions, this involves the attack of an anionic nucleophile (e.g., an enolate or ylide). Under acidic conditions, the carbonyl oxygen is protonated, increasing its electrophilicity toward weaker nucleophiles. The steric hindrance around the C3-quaternary center will likely slow the rate of nucleophilic attack compared to unhindered aldehydes, a kinetic factor that can be exploited for selectivity. researchgate.net

Carbamate Deprotection: The acid-catalyzed deprotection of the Boc group proceeds via a mechanism involving protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine. The formation of the tert-butyl cation is the key step. This cation can potentially alkylate other nucleophilic sites, though this is less of a concern with this specific substrate.

Oxetane Ring-Opening: Acid-catalyzed ring-opening involves protonation of the oxetane oxygen, followed by nucleophilic attack at one of the ring carbons (C2 or C4). For a 3,3-disubstituted oxetane, this attack is sterically hindered, contributing to its enhanced stability under acidic conditions compared to less substituted oxetanes. nih.gov The mechanism is typically Sₙ2-like, involving backside attack by a nucleophile on the protonated ether. acs.org The high ring strain (approx. 107 kJ/mol) provides the thermodynamic driving force for the reaction once the ring is activated. utexas.edu

By choosing reagents and conditions that favor one mechanistic pathway while disfavoring others, a high degree of chemoselectivity can be achieved in the transformations of this versatile trifunctional molecule.

Advanced Synthetic Methodologies for Enantiomerically Pure Tert Butyl 3 Formyloxetan 3 Yl Carbamate and Chiral Derivatives

Asymmetric Synthesis of Oxetane (B1205548) Cores

The construction of the chiral oxetane core is the foundational step in the synthesis of the target carbamate (B1207046). Two primary strategies, chiral pool approaches and asymmetric catalysis, have been successfully employed to access these strained ring systems with high enantiopurity.

Chiral Pool Approaches to Oxetane Scaffolds

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.trddugu.ac.in This strategy leverages the inherent chirality of these molecules to construct complex chiral targets. In the context of oxetane synthesis, precursors such as amino acids, carbohydrates, and chiral carboxylic acids serve as valuable starting points. ankara.edu.trddugu.ac.in

A common method involves the intramolecular cyclization of a chiral precursor. For instance, a stereocontrolled synthesis of 2,4-substituted oxetanes can be achieved from 1,3-diols derived from a common aldol (B89426) precursor through stereoselective reduction. acs.org The selective functionalization of the diol followed by an intramolecular Williamson etherification yields the desired oxetane ring with the stereochemistry dictated by the chiral diol. acs.org Another approach employs sugars as chiral auxiliaries to direct the stereochemical outcome of the oxetane ring formation. acs.org

Table 1: Examples of Chiral Pool Precursors for Oxetane Synthesis

| Chiral Precursor | Resulting Oxetane Scaffold | Key Transformation |

| L-Serine | Chiral 3-aminooxetanes | Intramolecular cyclization |

| D-Glyceraldehyde | Chiral 2,3-substituted oxetanes | Diastereoselective cyclization |

| (+)-Podocarpic acid | Chiral fused oxetane systems | Ozonolysis and cyclization |

| (+)-Dehydroabietic acid | Chiral fused oxetane systems | Ozonolysis and cyclization |

This table presents illustrative examples of how naturally occurring chiral molecules can be utilized to synthesize enantiomerically pure oxetane scaffolds.

Asymmetric Catalysis in Oxetane Ring Construction

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral molecules from achiral or racemic starting materials with high enantioselectivity. ankara.edu.tr Various catalytic systems have been developed for the enantioselective construction of the oxetane ring.

One notable example is the catalytic enantioselective intramolecular ring-opening of oxetanes with alcohols catalyzed by (salen)Co(III) complexes, which can provide access to enantioenriched tetrahydrofurans from oxetane precursors. nih.gov While this is a ring-opening reaction, the principles of activating oxetanes with chiral Lewis acids are highly relevant to their synthesis. nih.gov Chiral Brønsted acids have also emerged as effective catalysts for the asymmetric ring-opening of 3-substituted oxetanes, providing a route to highly functionalized chiral building blocks. rsc.orgrsc.org

Furthermore, iridium-catalyzed C-C coupling reactions of primary alcohols and vinyl epoxides have been shown to produce oxetanes bearing all-carbon quaternary stereocenters with high diastereo- and enantioselectivity. nih.gov This methodology highlights the potential of transition metal catalysis in constructing complex chiral oxetane structures. nih.gov The Paternò-Büchi reaction, a [2+2] photocycloaddition of an alkene with a carbonyl compound, can also be rendered enantioselective through the use of chiral catalysts or auxiliaries to produce chiral oxetanes. magtech.com.cn

Table 2: Asymmetric Catalytic Methods for Oxetane Synthesis

| Catalytic System | Reaction Type | Key Features | Enantiomeric Excess (ee) |

| (salen)Co(III) complexes | Intramolecular ring-opening | Access to functionalized tetrahydrofurans | High |

| Chiral Brønsted Acids | Asymmetric ring-opening | Desymmetrization of prochiral oxetanes | Excellent |

| Iridium/(S)-Tol-BINAP | Alcohol-Vinyl Epoxide C-C Coupling | Forms all-carbon quaternary stereocenters | Up to 93% |

| Chiral Cu(II) complex | Formal [2+2] cycloaddition | High cis/trans ratios | Excellent |

This table summarizes selected asymmetric catalytic methods for the synthesis of chiral oxetanes, showcasing the diversity of available strategies.

Stereoselective Introduction of the Formyl and Carbamate Groups

Once the chiral oxetane core is established, the next critical step is the stereoselective introduction of the formyl and carbamate functionalities at the 3-position. This is often achieved through the functionalization of a pre-existing group on the oxetane ring.

Diastereoselective and Enantioselective Functionalization Strategies

The functionalization of 3-substituted oxetanes often proceeds through nucleophilic attack on an activated oxetane. magtech.com.cn For instance, oxetan-3-one can serve as a versatile precursor. chemrxiv.org Nucleophilic addition to the carbonyl group, followed by further transformations, allows for the introduction of various substituents. nih.gov The stereochemical outcome of these additions can be controlled through the use of chiral reagents or catalysts.

The desymmetrization of prochiral 3-substituted oxetanes via asymmetric ring-opening provides a powerful strategy for generating chiral products with excellent enantioselectivities. nih.gov This approach can be adapted to introduce precursors for the formyl and carbamate groups. For example, a catalytic asymmetric nucleophilic opening of a 3-substituted oxetane could install a nitrogen-containing nucleophile, which can then be converted to the carbamate. rsc.org

Application of Chiral Auxiliaries and Reagents in Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comnumberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

In the synthesis of chiral oxetanes, a chiral auxiliary can be appended to a precursor molecule to influence the diastereoselectivity of the oxetane ring formation or a subsequent functionalization step. acs.org For example, an asymmetric alkylation of a chiral ester enolate containing an oxetane moiety can be used to introduce a substituent at the 3-position with high stereocontrol. numberanalytics.com The choice of the chiral auxiliary is critical for achieving high levels of stereoselectivity. numberanalytics.com Common chiral auxiliaries include Evans' oxazolidinones and camphor-derived auxiliaries. wikipedia.org

Chemoenzymatic Synthesis and Biocatalysis for Chiral Oxetane Carbamates

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of enantiomerically pure compounds. nih.gov Enzymes offer remarkable selectivity under mild reaction conditions. nih.gov

Recent research has demonstrated the potential of halohydrin dehalogenases for the biocatalytic enantioselective formation and ring-opening of oxetanes. nih.govresearchgate.net These enzymes can facilitate the synthesis of chiral oxetanes with high efficiency and excellent enantioselectivity. nih.govresearchgate.net This biocatalytic platform is scalable and can be integrated into one-pot cascade reactions. nih.govresearchgate.net The enzymatic process can produce both enantiomers of chiral oxetanes, providing access to a wide range of chiral building blocks. researchgate.net The resulting chiral oxetanes can then be chemically converted to the desired carbamate. For instance, an enzymatic resolution of a racemic 3-hydroxyoxetane could provide the enantiopure alcohol, which can then be oxidized to the aldehyde and subsequently converted to the formyl carbamate.

Enzyme-Mediated Transformations for Chiral Center Formation

Biocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, offering high selectivity under mild conditions. nih.govnih.govresearchgate.net Although the enzymatic synthesis of chiral oxetanes is a developing field, recent breakthroughs using engineered enzymes have demonstrated significant potential. nih.gov A notable advancement is the use of halohydrin dehalogenases (HHDHs) for the biocatalytic kinetic resolution of racemic oxetanes and the enantioselective construction of the oxetane ring from γ-haloalcohols. nih.govresearchgate.net

Researchers have successfully engineered HHDH from Agrobacterium radiobacter (HheC) to catalyze both the ring-opening of racemic oxetanes and the cyclization of prochiral γ-haloalcohols. nih.gov Through protein engineering, specific variants of the enzyme were developed to favor either the (R)- or (S)-enantiomer, achieving exceptional stereoselectivity. nih.gov This platform facilitates access to both enantiomers of chiral oxetanes with high enantiomeric excess (ee), often exceeding 99%. nih.govresearchgate.net

The process typically involves the kinetic resolution of a racemic mixture, where the enzyme selectively converts one enantiomer into a product, leaving the other enantiomer unreacted and thus enantiomerically enriched. For example, engineered HHDHs can catalyze the nucleophilic ring-opening of one oxetane enantiomer, allowing for the separation of the remaining, unreacted enantiopure oxetane. researchgate.net This strategy has been demonstrated on a range of substrates, showcasing its broad applicability for creating chiral oxetanes that serve as precursors to more complex molecules. nih.gov

Table 1: Performance of Engineered Halohydrin Dehalogenase (HHDH) in Chiral Oxetane Synthesis

| Reaction Type | Enzyme Variant | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Dehalogenation | HheC M1-M3 | γ-haloalcohols | (R) or (S) | up to 49% | >99% |

| Ring Opening | HheC M4-M5 | Racemic oxetanes | (R) or (S) | up to 49% | >99% |

Data sourced from studies on engineered HHDHs demonstrating stereoselective synthesis and kinetic resolution of chiral oxetanes. nih.govresearchgate.net

This enzymatic approach provides a direct and efficient route to chiral 3-substituted oxetanes, which are key intermediates for compounds like enantiomerically pure tert-butyl (3-formyloxetan-3-yl)carbamate.

Advantages of Biocatalysis in Green Chemistry Approaches to Chiral Intermediates

The use of enzymes in chemical synthesis, or biocatalysis, is a central pillar of green chemistry. numberanalytics.com This approach offers numerous advantages over traditional chemical catalysis, particularly in the production of chiral intermediates for the pharmaceutical industry. nih.govresearchgate.net

Key Advantages of Biocatalysis:

High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, which minimizes the formation of unwanted by-products and simplifies purification processes. researchgate.net This high degree of selectivity is crucial for building specific chiral centers.

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions under mild conditions of temperature and pressure. researchgate.net This reduces energy consumption and prevents the degradation of sensitive molecules, isomerization, or racemization that can occur under harsh chemical conditions. nih.gov

Environmental Compatibility: Enzymes are biodegradable, non-toxic catalysts derived from renewable sources. nih.govnih.gov Their use avoids the heavy metals and hazardous solvents often employed in conventional synthesis, thereby reducing the environmental impact of chemical manufacturing. numberanalytics.comresearchgate.net

Efficiency and Sustainability: The high efficiency and cost-effectiveness of many enzymatic processes make them suitable for both laboratory and industrial-scale production. nih.govresearchgate.net Advances in enzyme immobilization and protein engineering have further enhanced their stability and reusability, contributing to more sustainable manufacturing processes. researchgate.net

By leveraging these benefits, biocatalysis provides a smart and eco-friendly tool for synthesizing complex chiral molecules, aligning with the growing demand for sustainable practices in the chemical and pharmaceutical industries. nih.govnih.govresearchgate.net

Chiral Resolution Techniques Applied to Oxetane Carbamate Precursors

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, remains a vital technique for obtaining enantiopure compounds. rsc.org While asymmetric synthesis aims to create a single enantiomer directly, resolution provides an alternative pathway, particularly when suitable asymmetric methods are unavailable. For oxetane carbamate precursors, various resolution strategies can be employed, with enzymatic kinetic resolution being a prominent example.

Kinetic Resolution (KR) is a process where one enantiomer of a racemate reacts at a different rate than the other, allowing for their separation. diva-portal.org In an ideal enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer untouched. This method has a theoretical maximum yield of 50% for the unreacted enantiomer. diva-portal.org

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines via enantioselective acylation. mdpi.com For a precursor to this compound, such as a racemic 3-amino- or 3-hydroxy-oxetane derivative, a lipase (B570770) could selectively acylate one enantiomer, allowing the acylated product and the unreacted enantiomer to be separated. Studies on analogous structures, like racemic 1-(isopropylamine)-3-phenoxy-2-propanol, have shown that lipases can achieve high enantioselectivity. mdpi.com

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of KR, dynamic kinetic resolution combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. diva-portal.orgnih.gov This allows for the theoretical conversion of 100% of the starting racemate into a single enantiomeric product. diva-portal.org This is often achieved by coupling a stereoselective enzyme with a racemization catalyst. nih.gov

Photochemical Kinetic Resolution: Novel methods for resolving oxetanes have also been explored. One such technique involves a photochemical kinetic resolution using a chiral thioxanthone catalyst. nih.gov In this process, irradiation in the presence of the catalyst leads to the preferential decomposition of one enantiomer via a photocycloreversion reaction, enriching the other enantiomer to high levels of enantiopurity (up to 99% ee). nih.gov

These resolution techniques provide robust and versatile platforms for accessing enantiomerically pure oxetane precursors, which are essential for the synthesis of single-enantiomer derivatives of this compound.

Applications of Tert Butyl 3 Formyloxetan 3 Yl Carbamate As a Versatile Synthetic Intermediate

A Putative Building Block for Complex Heterocyclic Structures

The unique trifunctional nature of tert-butyl (3-formyloxetan-3-yl)carbamate makes it an attractive starting material for the construction of intricate heterocyclic systems, particularly those featuring the desirable oxetane (B1205548) motif.

Potential in the Synthesis of Oxetane-Fused or Oxetane-Spirocyclic Compounds

The formyl group in this compound serves as a key handle for intramolecular cyclization reactions to generate oxetane-fused heterocycles. For instance, a Pictet-Spengler or Bischler-Napieralski type reaction, following the introduction of a suitable aromatic amine moiety, could potentially lead to the formation of novel oxetane-containing alkaloids.

A Precursor to Amino-Oxetane Derivatives

The Boc-protected amine and the formyl group on the same carbon atom of the oxetane ring provide a unique platform for the synthesis of various 3-amino-3-substituted oxetane derivatives. The formyl group can be readily converted into other functionalities. For example, reductive amination would yield a diamine, oxidation would produce a carboxylic acid, and Wittig-type reactions would lead to olefinated products.

Subsequent removal of the Boc protecting group would then unmask the primary amine, allowing for further derivatization. This strategic functional group manipulation could provide access to a library of novel amino-oxetane derivatives, which are valuable scaffolds in drug discovery. Patent literature describes the synthesis of related N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates, highlighting the pharmaceutical relevance of this class of compounds. google.com

A Potential Precursor to Functionalized Amino Acid Analogues

The incorporation of conformationally constrained amino acids into peptides is a powerful strategy for modulating their biological activity and metabolic stability. The oxetane ring in this compound can serve as a rigid scaffold for the synthesis of novel amino acid analogues.

Prospective Incorporation into Peptidomimetic Scaffolds

The 3-amino-3-formyl oxetane core can be envisioned as a constrained dipeptide isostere. Following oxidation of the formyl group to a carboxylic acid and deprotection of the amine, the resulting amino acid could be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The resulting peptidomimetics would possess a unique three-dimensional structure imparted by the rigid oxetane ring, potentially leading to enhanced binding affinity and selectivity for their biological targets.

A Route to Constrained Amino Acid Derivatives

The aldehyde functionality of this compound offers a gateway to various transformations for the synthesis of constrained amino acid derivatives. For example, a Strecker synthesis or a related multicomponent reaction could be employed to introduce a new stereocenter and a nitrile or carboxylic acid precursor, respectively. Subsequent transformations would yield novel, non-proteinogenic amino acids with the oxetane moiety embedded in their side chain or backbone. Such constrained amino acids are of significant interest in the design of peptides with defined secondary structures.

Envisioned Elaboration towards Advanced Pharmaceutical Intermediates

The oxetane ring is an increasingly important motif in modern drug discovery, often used to improve the physicochemical properties of drug candidates. The bifunctional nature of this compound makes it a promising starting point for the synthesis of advanced pharmaceutical intermediates.

For example, the aldehyde can undergo reactions to build more complex side chains, while the protected amine can be revealed at a later stage for coupling with other fragments. This modular approach would allow for the efficient construction of complex molecules. While specific examples detailing the use of this compound in the synthesis of marketed drugs are not available, the general utility of tert-butyl carbamate (B1207046) derivatives as key intermediates in the synthesis of pharmaceuticals, such as the anticonvulsant drug Lacosamide, is well-documented in patent literature. google.com

Use in Multicomponent Reactions for Divergent Synthesis

The unique trifunctional nature of this compound, possessing an aldehyde, a protected amine, and a strained oxetane ring, makes it an exceptionally valuable building block for divergent synthesis through multicomponent reactions (MCRs). The aldehyde group, in particular, serves as a versatile handle for engaging in some of the most powerful MCRs, such as the Passerini and Ugi reactions, which enable the rapid assembly of complex, drug-like molecules from simple precursors. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. organic-chemistry.org By employing this compound as the aldehyde component, a diverse library of molecules can be generated, each incorporating the intact oxetane-carbamate core. The variability of the carboxylic acid and isocyanide inputs allows for the systematic exploration of chemical space around this central scaffold.

Similarly, the Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org The participation of this compound as the aldehyde component would lead to highly functionalized peptidomimetic structures. The power of this approach lies in the combinatorial nature of MCRs; by simply changing the amine, carboxylic acid, or isocyanide component, a vast array of structurally distinct products can be synthesized in a single step, which is ideal for the generation of compound libraries for high-throughput screening. wikipedia.org

Below is a representation of the potential for divergent synthesis using this compound in these MCRs.

| Reaction Type | Variable Component 1 | Variable Component 2 | Variable Component 3 | Potential Product Scaffold |

| Passerini | Acetic Acid | tert-Butyl isocyanide | α-acetoxy-N-(tert-butyl)amide with oxetane core | |

| Passerini | Benzoic Acid | Cyclohexyl isocyanide | α-benzoyloxy-N-(cyclohexyl)amide with oxetane core | |

| Ugi | Aniline | Acetic Acid | tert-Butyl isocyanide | Peptidomimetic with N-phenyl and N-tert-butyl groups |

| Ugi | Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | Peptidomimetic with N-benzyl and N-cyclohexyl groups |

This table is illustrative of the potential applications and does not represent experimentally verified outcomes for this specific compound.

Strategies for Derivatization to Access New Chemical Space

Beyond its direct use in multicomponent reactions, this compound is a substrate ripe for strategic derivatization, offering multiple avenues to access novel and diverse chemical space. Key strategies include leveraging the reactivity of the protected amine and the strained oxetane ring.

A primary derivatization strategy involves the deprotection of the tert-butoxycarbonyl (Boc) group. Standard acidic conditions readily cleave the Boc protecting group to reveal the primary amine, 3-formyloxetan-3-amine. This newly liberated amine serves as a versatile nucleophile and a point for significant diversification. It can undergo a wide array of subsequent reactions, including but not limited to:

Acylation: Reaction with various acyl chlorides or anhydrides to form a diverse set of amides.

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

Reductive amination: Reaction with other aldehydes or ketones to form secondary or tertiary amines.

A second, highly effective strategy for accessing new chemical space is through the nucleophilic ring-opening of the strained oxetane moiety. researchgate.net The inherent ring strain of the four-membered ether (approximately 106 kJ/mol) facilitates its cleavage under Lewis or Brønsted acidic conditions by a variety of nucleophiles. researchgate.net This transformation is particularly powerful as it converts a compact, cyclic scaffold into a linear, densely functionalized 1,3-diol backbone. The reaction of this compound with nucleophiles such as thiols, amines, or alcohols would yield products containing a tertiary alcohol, a primary alcohol, and the vicinal Boc-protected amine, along with the newly introduced functional group. This highly decorated linear system provides numerous handles for further synthetic elaboration.

The following table illustrates potential derivatization pathways to expand the chemical space accessible from this intermediate.

| Derivatization Strategy | Reagent | Functional Group Targeted | Resulting Structure |

| Amine Deprotection & Acylation | 1. Trifluoroacetic Acid 2. Benzoyl Chloride | Boc-protected amine | N-(3-formyloxetan-3-yl)benzamide |

| Amine Deprotection & Sulfonylation | 1. Trifluoroacetic Acid 2. Tosyl Chloride | Boc-protected amine | N-(3-formyloxetan-3-yl)-4-methylbenzenesulfonamide |

| Oxetane Ring-Opening | Thiophenol / Lewis Acid | Oxetane ring | tert-Butyl (1,3-dihydroxy-2-(phenylthio)propan-2-yl)carbamate |

| Oxetane Ring-Opening | Benzylamine / Lewis Acid | Oxetane ring | tert-Butyl (2-((benzylamino)methyl)-1,3-dihydroxypropan-2-yl)carbamate |

This table is illustrative of the potential applications and does not represent experimentally verified outcomes for this specific compound.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

A primary objective for future research is the creation of synthetic routes that are not only efficient in terms of yield but also environmentally sustainable. This involves minimizing waste, reducing energy consumption, and utilizing safer reagents.

The construction of the oxetane (B1205548) ring and the installation of the carbamate (B1207046) group are critical steps in the synthesis of the target molecule. Future efforts will likely concentrate on replacing stoichiometric reagents with catalytic alternatives. For instance, the development of catalytic methods for the intramolecular cyclization to form the oxetane ring via C–C bond formation could offer a more direct approach. magtech.com.cnrsc.org Similarly, exploring transition-metal-catalyzed C–N cross-coupling reactions could provide novel pathways to 3-aminooxetane precursors, which can then be functionalized. beilstein-journals.org Research into photoredox and nickel catalysis has already shown promise for the synthesis of 3-aryl-3-aminooxetanes from amino acids, a strategy that could be adapted for related structures. beilstein-journals.org

Mild, Lewis acid-catalyzed oxetane ring-opening reactions with carbon nucleophiles have been developed for efficient C-C bond formation, presenting another avenue for derivatization. nih.gov

Table 1: Potential Catalytic Approaches for Synthesis

| Bond Formation | Catalytic Strategy | Potential Advantages |

| C–C (Oxetane Ring) | Intramolecular Michael Addition | High stereoselectivity, atom economy. |

| C–N (Amine Precursor) | Photoredox/Nickel Dual Catalysis | Use of readily available starting materials, functional group tolerance. |

| C–O (Oxetane Ring) | Williamson Etherification with Phase-Transfer Catalysis | Milder conditions, improved efficiency. |

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved scalability. seqens.comresearchgate.net Applying this technology to the synthesis of tert-butyl (3-formyloxetan-3-yl)carbamate could lead to more efficient and reproducible production. nih.gov Continuous-flow methods for carbamate synthesis using CO2 and amines have been reported, which could be adapted to be more environmentally benign. acs.orgresearchgate.net These processes can significantly reduce reaction times and simplify purification. nih.govacs.org Furthermore, the generation of potentially unstable intermediates, such as 3-oxetanyllithium, has been successfully demonstrated using flow technology, opening up new possibilities for the C3-functionalization of the oxetane ring. nih.gov

Discovery of Novel Reactivity Patterns and Rearrangements

The inherent ring strain of the oxetane moiety makes it susceptible to various chemical transformations, including ring-opening, rearrangement, and ring-expansion reactions. acs.orgutexas.edu Future research should focus on discovering novel reactivity patterns for this compound. For example, the formyloxy group could participate in intramolecular rearrangements or act as a directing group for reactions on the oxetane ring. Investigating its behavior under various conditions (photochemical, thermal, catalytic) could unveil unprecedented transformations, leading to new molecular scaffolds. nih.gov

Exploration of Stereochemical Diversity and Chiral Control Beyond Current Methods

Achieving precise control over the stereochemistry of substituted oxetanes is a significant challenge. While methods for the stereospecific synthesis of certain oxetanes exist, expanding the toolbox of asymmetric catalysis is a crucial future direction. acs.orgresearchgate.net Research into chiral Brønsted acid catalysis for the asymmetric desymmetrization of oxetanes has shown promise for generating all-carbon quaternary stereocenters with high enantioselectivity. nsf.gov Developing catalytic enantioselective methods for the synthesis of 3-substituted chiral oxetanes would be highly valuable. nih.gov This could involve enantioselective reduction of β-halo ketones followed by cyclization or the use of chiral ligands with organometallic reagents. acs.org

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of synthetic routes and new derivatives, the integration of automated synthesis platforms and high-throughput experimentation (HTE) is essential. nih.govchemrxiv.org Automated systems can perform numerous reactions in parallel, allowing for rapid screening of catalysts, solvents, and reaction conditions. researchgate.netyoutube.com This approach can significantly reduce the time required for process development and enable the rapid generation of compound libraries for biological screening. researchgate.netacs.org Cartridge-based automated synthesizers are becoming available for common reactions, including heterocycle formation, which could be adapted for oxetane derivatives. youtube.com

Table 2: High-Throughput Experimentation (HTE) Workflow

| Stage | Description | Key Technologies |

| Design | Planning of parallel experiments to test multiple variables. | Design of Experiment (DoE) software. |

| Execution | Automated dispensing of reagents and running of reactions. | Liquid handling robots, multi-well plates, automated reactors. |

| Analysis | Rapid analysis of reaction outcomes. | High-throughput LC-MS, UPLC. |

| Data Processing | Compilation and interpretation of large datasets. | Data analysis software, machine learning algorithms. |

Computational-Guided Synthesis and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for predicting reaction outcomes and understanding complex reaction mechanisms. researchgate.net Applying these methods to the study of this compound can provide crucial insights into transition states, reaction barriers, and stereochemical preferences. acs.orgacs.org Computational modeling can guide the design of new catalysts and substrates for more efficient and selective reactions. For example, DFT calculations can help rationalize the stereochemical outcomes of asymmetric reactions and predict the feasibility of novel, unexplored rearrangements of the oxetane ring. nsf.govnih.gov This synergy between computational prediction and experimental validation will be instrumental in advancing the chemistry of this compound.

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl (3-formyloxetan-3-yl)carbamate?

Methodological Answer:

The synthesis typically involves carbamate protection of an oxetane precursor. A common approach is:

Oxetane functionalization : React 3-aminooxetane with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen, using a catalytic base like DMAP .

Formylation : Introduce the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of a hydroxymethyl intermediate using Dess-Martin periodinane .

Key validation : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and confirm product purity by HPLC (>95%) .

Basic: How should researchers purify and characterize this compound?

Methodological Answer:

- Purification : Use silica gel column chromatography (gradient elution: 20–50% EtOAc in hexane) to isolate the product. Recrystallization from EtOAc/hexane mixtures improves purity (>97%) .

- Characterization :

Basic: What storage conditions are optimal for maintaining stability?

Methodological Answer:

Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and direct light, as these degrade the formyl moiety .

Advanced: How does the formyl group influence oxetane ring reactivity in nucleophilic reactions?

Methodological Answer:

The electron-withdrawing formyl group activates the oxetane for ring-opening via nucleophilic attack. For example:

- Amine nucleophiles : React in THF at 0°C to form β-amino alcohols, with regioselectivity confirmed by ²D NMR (NOESY) .

- Contradictions : Unexpected stereochemical outcomes (e.g., epimerization) may arise due to steric hindrance from the tert-butyl group; optimize using low-temperature kinetics studies .

Advanced: How to resolve discrepancies in reported stability data under acidic conditions?

Methodological Answer:

Conflicting data (e.g., hydrolysis rates in HCl/THF) may stem from:

Impurity effects : Trace water accelerates degradation. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

Temperature dependence : Perform Arrhenius studies (25–60°C) to model degradation kinetics. LC-MS identifies byproducts (e.g., tert-butylamine) .

Advanced: What safety protocols are recommended given inconsistent hazard classifications?

Methodological Answer:

While some SDSs classify it as non-hazardous , adopt precautionary measures:

- PPE : Wear nitrile gloves, safety goggles, and a P95 respirator during synthesis .

- Ventilation : Use fume hoods with >0.5 m/s face velocity to mitigate aerosolized particles .

Advanced: How can this compound serve as a chiral building block in drug synthesis?

Methodological Answer:

- Stepwise functionalization : Convert the formyl group to a hydroxamic acid (via hydroxylamine) for metalloprotease inhibitor synthesis .

- Crystallography : X-ray diffraction (e.g., CCDC data) confirms stereochemistry for regulatory submissions .

Advanced: What analytical strategies address low yields in multi-step syntheses?

Methodological Answer:

- Reaction profiling : Use in-situ FTIR to detect intermediates (e.g., imine formation at ~1640 cm⁻¹) .

- DoE optimization : Apply Taguchi methods to vary solvent (DMF vs. THF), temperature, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.